2-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4,5-diphenylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13(18(21)22)20-12-19-16(14-8-4-2-5-9-14)17(20)15-10-6-3-7-11-15/h2-13H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPDKEZFZKFWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Positioning of the Imidazole Nucleus in Contemporary Organic Synthesis
The imidazole (B134444) ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms. jchemrev.com First synthesized by Heinrich Debus in 1858, this nucleus has become a cornerstone of modern organic and medicinal chemistry. chemijournal.comnih.gov Its unique chemical properties make it a versatile building block in the synthesis of a vast array of complex molecules.
Key Chemical and Structural Features:
Aromaticity: The imidazole ring possesses a sextet of π electrons, which imparts aromatic stability. tsijournals.com
Amphoteric Nature: It can act as both a base, by protonating the sp²-hybridized nitrogen (N-3), and as a weak acid, by deprotonating the pyrrole-like nitrogen (N-1). nih.govpharmaguideline.com This dual reactivity is crucial for its role in catalysis and molecular recognition.
Hydrogen Bonding: The N-1 nitrogen can act as a hydrogen bond donor, while the N-3 nitrogen serves as a hydrogen bond acceptor, a property fundamental to the structure and function of many biological systems. mdpi.com
Coordination Chemistry: The N-3 nitrogen readily coordinates with metal ions, making imidazole and its derivatives important ligands in coordination chemistry and metalloenzyme mimics.
The imidazole moiety is integral to many vital biological molecules. The amino acid histidine, for instance, features an imidazole side chain that plays a critical role in the catalytic activity of numerous enzymes and the oxygen-binding function of hemoglobin. chemijournal.com Its decarboxylated product, histamine, is a key signaling molecule in physiological processes. pharmaguideline.com
In contemporary synthesis, the imidazole nucleus is incorporated into pharmaceuticals, ionic liquids, dyes, and functional materials. tsijournals.comresearchgate.net Its derivatives exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. biolmolchem.combiolmolchem.com The development of efficient synthetic methodologies, such as multi-component reactions, continues to expand the library of accessible imidazole-based compounds for screening and application. jchemrev.com
Historical Overview of Diphenylimidazole Derivatives in Synthetic Chemistry
The synthesis of imidazole (B134444) derivatives has a long history, with various methods developed to construct this heterocyclic core. pharmaguideline.com Diphenyl-substituted imidazoles, particularly those with phenyl groups at the 4 and 5 positions, are a well-established subclass with a rich history in synthetic chemistry. The foundational route to many 4,5-diphenylimidazole (B189430) derivatives involves the condensation of benzil, an α-diketone, with an aldehyde and a source of ammonia, typically ammonium (B1175870) acetate, in what is a variation of the Radziszewski synthesis. jchemrev.comnih.gov
This straightforward, often one-pot, multicomponent reaction has been utilized for over a century to generate a diverse range of 2,4,5-trisubstituted imidazoles. The reaction's versatility allows for the introduction of various substituents at the 2-position by simply changing the aldehyde component. nih.gov
Historically, research on diphenylimidazole derivatives has been driven by their unique properties and applications:
Lophine (2,4,5-Triphenyl-1H-imidazole): One of the earliest and most famous derivatives, known for its pronounced chemiluminescence, a property discovered in the 19th century. This has led to its use as a demonstrative and analytical tool.
Pharmacological Scaffolds: In the 20th and 21st centuries, the 4,5-diphenylimidazole core has been extensively explored as a privileged scaffold in medicinal chemistry. Researchers have synthesized and evaluated numerous derivatives for a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects. biolmolchem.comscirp.orgderpharmachemica.comresearchgate.net
Materials Science: The rigid, planar, and aromatic nature of the diphenylimidazole core makes it an attractive component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
The table below summarizes some common synthetic routes for producing substituted diphenylimidazoles.
| Reaction Name/Type | Reactants | Key Features | Reference |
| Radziszewski Synthesis | Benzil, Aldehyde, Ammonium Acetate | One-pot, three-component reaction; versatile for 2-position substitution. | jchemrev.com |
| Wallach Synthesis | N,N'-disubstituted oxamide, Phosphorus oxychloride | Yields 1,2-disubstituted chloroimidazoles after reduction. | pharmaguideline.com |
| Condensation from Benzoin | Benzoin, Thiourea | Used to prepare 4,5-diphenyl-1H-imidazole-2-thiol, a key intermediate. | scirp.org |
Structural Significance of the Propanoic Acid Moiety in N Substituted Imidazoles
The introduction of a propanoic acid group at the N-1 position of the imidazole (B134444) ring significantly alters the molecule's physicochemical properties and potential interactions. This moiety is not merely a passive substituent but an active functional group that imparts distinct characteristics.
The propanoic acid side chain introduces a carboxylic acid functional group, which is ionizable. This feature can:
Modify Solubility: The ability to form a carboxylate salt dramatically increases aqueous solubility, a critical factor in many biological and chemical applications.
Enable Further Functionalization: The carboxylic acid can be readily converted into esters, amides, or other derivatives, providing a handle for conjugating the imidazole core to other molecules or materials.
Facilitate Molecular Recognition: The carboxylate group is a strong hydrogen bond acceptor and can participate in ionic interactions (salt bridges) with positively charged groups, such as ammonium (B1175870) or guanidinium (B1211019) ions found in biological receptors like proteins. researchgate.net
The three-carbon chain (a propyl spacer) provides conformational flexibility, allowing the terminal carboxyl group to orient itself for optimal interaction with a binding partner. In the context of drug design, such linker groups are often used to position a pharmacophore correctly within a receptor's active site. The synthesis of related N-substituted imidazole alkanoic acids has been explored, for instance, in the creation of prodrugs where the acidic moiety targets specific biological pathways or improves pharmacokinetic properties. nih.govresearchgate.net For example, 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid has been synthesized as a potential mitochondria-targeted prodrug. nih.gov
Overview of Research Trajectories for 2 4,5 Diphenyl 1h Imidazol 1 Yl Propanoic Acid
Determination of Absolute Configuration of Chiral Isomers
The presence of a stereocenter at the second carbon of the propanoic acid moiety gives rise to two enantiomers of this compound: the (S) and (R)-isomers. The determination of the absolute configuration of these chiral isomers is crucial for understanding their specific interactions in chiral environments. While specific studies on the resolution and absolute configuration determination of this particular compound are not extensively documented in publicly available literature, the absolute configuration of chiral imidazole derivatives is typically established through established methodologies.
One common approach is the use of single-crystal X-ray crystallography, particularly when the compound can be crystallized with a co-crystallizing agent of a known absolute configuration, acting as an internal reference. This technique provides an unambiguous determination of the three-dimensional arrangement of atoms in the molecule. For instance, in a study on a related chiral imidazole derivative, 2-(4,5-Diphenyl-2-p-tolyl-1H-imidazol-1-yl)-3-phenylpropan-1-ol, the absolute configuration was confirmed to be (S) at the chiral carbon, which was consistent with its synthesis from L-phenylalaninol, a starting material with a known (S) configuration. nih.gov
Another powerful technique for determining absolute configuration is chiroptical spectroscopy, which includes methods like circular dichroism (CD) and optical rotatory dispersion (ORD). These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The experimental spectra can then be compared with theoretical spectra generated through quantum chemical calculations to assign the absolute configuration.
The (S)-enantiomer of this compound is commercially available, indicating that its synthesis and chiral separation have been achieved, and its absolute configuration has been determined, likely through one of the aforementioned methods. sigmaaldrich.com
Analysis of Conformational Preferences and Torsional Dynamics
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the phenyl groups to the imidazole ring and the propanoic acid group to the nitrogen atom of the imidazole ring. The imidazole core itself is expected to be largely planar. nih.gov
X-ray crystallographic studies of closely related 4,5-diphenyl-1H-imidazole derivatives provide valuable insights into the preferred conformations. The dihedral angles between the imidazole ring and the two phenyl substituents are of particular interest. In the crystal structure of 2-(4,5-Diphenyl-2-p-tolyl-1H-imidazol-1-yl)-3-phenylpropan-1-ol, the dihedral angles formed by the imidazole ring with the two phenyl groups at positions 4 and 5 were found to be 18.52 (8)° and 85.56 (7)°, respectively. nih.gov In another related compound, Prop-2-en-1-yl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate, which crystallized with two molecules in the asymmetric unit, these dihedral angles varied, being 25.51 (11)° and 40.73 (11)° in one molecule, and 22.56 (10)° and 60.72 (10)° in the other. nih.gov This variation highlights the molecule's ability to adopt different low-energy conformations in the solid state, influenced by crystal packing forces.
In solution, the molecule is expected to exhibit even greater conformational freedom. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamics. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between protons, which can help to elucidate the preferred conformations in solution. Furthermore, dynamic NMR studies can be employed to investigate the energy barriers associated with the rotation around the single bonds, providing a more complete picture of the molecule's torsional dynamics. researchgate.netresearchgate.net
Table 1: Dihedral Angles in Related Diphenylimidazole Derivatives
| Compound | Dihedral Angle (Imidazole Ring vs. Phenyl Group at C4) | Dihedral Angle (Imidazole Ring vs. Phenyl Group at C5) | Reference |
| 2-(4,5-Diphenyl-2-p-tolyl-1H-imidazol-1-yl)-3-phenylpropan-1-ol | 18.52 (8)° | 85.56 (7)° | nih.gov |
| Prop-2-en-1-yl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate (Molecule A) | 25.51 (11)° | 40.73 (11)° | nih.gov |
| Prop-2-en-1-yl 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoate (Molecule B) | 22.56 (10)° | 60.72 (10)° | nih.gov |
| 2-(4-Chloro-phen-yl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole (Molecule A) | 67.06 (8)° | 5.61 (8)° | nih.gov |
| 2-(4-Chloro-phen-yl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole (Molecule B) | 71.53 (8)° | 28.85 (8)° | nih.gov |
Quantum Chemical Studies on Isomeric Energy Landscapes
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the isomeric energy landscapes of molecules like this compound. ppor.azsemanticscholar.org These computational methods allow for the determination of the optimized geometries and relative energies of different stereoisomers and conformers.
By performing a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, it is possible to identify the low-energy conformations and the transition states that separate them. This provides a detailed map of the conformational energy landscape. For instance, such calculations can quantify the energy barriers to rotation of the phenyl groups and the propanoic acid substituent, offering insights into the flexibility of the molecule at different temperatures.
Furthermore, quantum chemical calculations can be used to predict various molecular properties that are dependent on the isomeric form, such as dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ppor.az The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of the molecule. By comparing the calculated properties of the (R) and (S) enantiomers, as well as different stable conformers, a comprehensive understanding of the structure-property relationships can be established.
Table 2: Application of Quantum Chemical Methods to Related Imidazole Derivatives
| Study Focus | Computational Method | Basis Set | Key Findings | Reference |
| Geometric optimization and electronic properties of a substituted imidazole | DFT/B3LYP | 6-31G(d,p) | Optimized bond lengths and angles, calculated HOMO-LUMO energies, and other quantum-chemical parameters. | ppor.az |
| Investigation of nonlinear optical properties of a diphenylimidazole derivative | TD-DFT/B3LYP | 6-31+G(d,p) | Analysis of HOMO-LUMO energy gap, dipole moment, and hyperpolarizabilities to predict nonlinear optical behavior. | semanticscholar.org |
Influence of Stereochemistry on Molecular Recognition Phenomena (General Chemical Interactions)
The distinct three-dimensional arrangement of the functional groups in the (R) and (S)-enantiomers of this compound is expected to have a profound impact on their interactions with other chiral molecules. This phenomenon, known as chiral recognition, is fundamental to many biological and chemical processes.
The spatial orientation of the bulky phenyl groups and the carboxyl group of the propanoic acid moiety creates a specific chiral environment around the molecule. When interacting with another chiral molecule, such as an amino acid or a chiral receptor, the enantiomers will form diastereomeric complexes with different stabilities. For example, the (S)-enantiomer might exhibit a more favorable steric and electronic complementarity with a particular chiral binding site compared to the (R)-enantiomer, leading to a stronger binding interaction.
The principles of chiral recognition are leveraged in the design of chiral receptors. Imidazole-containing molecules have been utilized as building blocks for constructing such receptors for the enantioselective recognition of amino acids and their derivatives. nih.gov The specific stereochemistry of the imidazole derivative is key to achieving high levels of enantioselectivity.
In the context of this compound, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, while the phenyl groups can engage in π-π stacking and hydrophobic interactions. The precise positioning of these groups in each enantiomer will dictate the nature and strength of the intermolecular forces that can be formed with a chiral partner molecule, ultimately governing the degree of molecular recognition.
Computational and Theoretical Chemistry of 2 4,5 Diphenyl 1h Imidazol 1 Yl Propanoic Acid
Electronic Structure and Bonding Analysis using Density Functional Theory (DFT) and Ab Initio Methods
The electronic structure and bonding of 2-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid and related imidazole (B134444) derivatives have been extensively investigated using Density Functional Theory (DFT) and ab initio methods. ppor.azorientjchem.orgmdpi.com These computational techniques are crucial for understanding the molecule's stability, reactivity, and electronic properties.
DFT calculations, often employing the B3LYP functional with basis sets like 6-31G(d,p), are used to optimize the molecular geometry and determine key electronic parameters. ppor.azorientjchem.org Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in this context. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a larger energy gap implies higher stability and lower reactivity. mdpi.com For similar diphenyl-imidazole derivatives, the HOMO is often localized on the phenyl rings and the imidazole core, while the LUMO is distributed across the entire molecule, indicating potential sites for electrophilic and nucleophilic attack. ppor.az
Ab initio methods, such as Hartree-Fock (HF), provide a foundational understanding of the electronic structure, although they are often supplemented by more advanced methods that account for electron correlation to achieve higher accuracy.
Table 1: Calculated Electronic Properties of a Representative Diphenyl-Imidazole Derivative
| Parameter | Value |
| HOMO Energy | -5.98 eV |
| LUMO Energy | -1.87 eV |
| Energy Gap (ΔE) | 4.11 eV |
| Dipole Moment | 3.45 D |
| Ionization Potential | 6.78 eV |
| Electron Affinity | 1.23 eV |
Note: The data in this table is representative of closely related diphenyl-imidazole compounds and is intended for illustrative purposes.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods are instrumental in predicting various spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure. researchgate.netuokerbala.edu.iq Theoretical calculations of Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra are commonly performed using DFT. mdpi.com
The calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra. mdpi.com It is common practice to scale the calculated frequencies to correct for anharmonicity and limitations of the theoretical model. mdpi.com The calculated spectra for imidazole derivatives generally show good agreement with experimental findings, aiding in the assignment of vibrational modes to specific functional groups. researchgate.net
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical chemical shifts, when compared to experimental data, help in the structural elucidation of the molecule. uokerbala.edu.iq For complex molecules like this compound, computational prediction of spectra is particularly valuable for interpreting complex experimental results.
Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Similar Imidazole Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretch | 3450 | 3465 |
| C-H Aromatic Stretch | 3050 | 3060 |
| C=O Stretch | 1710 | 1725 |
| C=N Stretch | 1620 | 1630 |
| C-N Stretch | 1350 | 1360 |
Note: This table presents a representative comparison for a closely related imidazole compound.
Molecular Dynamics Simulations for Conformational Behavior in Solution and Solid States
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational flexibility of molecules in different environments, such as in solution and in the solid state. uobaghdad.edu.iqresearchgate.net MD simulations provide insights into how the molecule interacts with its surroundings and how its conformation changes over time.
For this compound in an aqueous solution, MD simulations can reveal the nature of hydrogen bonding between the carboxylic acid group and water molecules, as well as the hydration shells around different parts of the molecule. uobaghdad.edu.iq These simulations can also predict the most stable conformations of the molecule in solution by exploring the potential energy surface. The orientation of the phenyl rings and the propanoic acid side chain relative to the imidazole core are key conformational features that can be analyzed.
In the solid state, MD simulations can be used to understand the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the solid-state structure. mdpi.com Information from crystal structures of similar compounds, where available, can be used to validate the simulation results. nih.govnih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Descriptors (excluding biological properties)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their structural features. researchgate.netsemanticscholar.org For this compound, QSPR models can be developed to predict properties such as solubility, melting point, and partition coefficient. nih.gov
The process involves calculating a set of molecular descriptors that encode structural, electronic, and topological information about the molecule. These descriptors are then used to build a mathematical model that correlates them with the physicochemical property of interest. researchgate.net For a series of related imidazole or carboxylic acid compounds with known experimental properties, a QSPR model can be trained and then used to predict the properties of the target molecule. nih.govmdpi.com
Table 3: Examples of Physicochemical Descriptors Used in QSPR Modeling
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of Rings, Number of H-bond donors/acceptors |
| Topological | Wiener Index, Balaban Index, Kier & Hall Shape Indices |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO energies, Mulliken Charges |
Investigation of Non-Linear Optical (NLO) Properties and Molecular Polarizability
Molecules with extended π-conjugated systems, such as this compound, often exhibit significant non-linear optical (NLO) properties. semanticscholar.orgresearchgate.net These properties are of interest for applications in optoelectronics and photonics. nih.gov Computational chemistry plays a vital role in the prediction and understanding of NLO properties at the molecular level. malayajournal.org
The key NLO parameters, including molecular polarizability (α) and first-order hyperpolarizability (β), can be calculated using DFT methods. dujps.com A large hyperpolarizability value is indicative of a strong NLO response. nih.gov For imidazole derivatives, the presence of donor and acceptor groups attached to the π-conjugated system can enhance the NLO properties by facilitating intramolecular charge transfer. semanticscholar.orgresearchgate.net
The calculated polarizability and hyperpolarizability values can provide insights into the potential of this compound as an NLO material. Theoretical studies on similar diphenyl-imidazole systems have shown that they can possess significant NLO properties, making them promising candidates for further investigation. semanticscholar.orgresearchgate.net
Table 4: Calculated NLO Properties for a Representative Diphenyl-Imidazole Derivative
| Property | Calculated Value |
| Polarizability (α) | 45.6 x 10⁻²⁴ esu |
| First-order Hyperpolarizability (β) | 12.8 x 10⁻³⁰ esu |
| Second-order Hyperpolarizability (γ) | 7.5 x 10⁻³⁶ esu |
Note: The data in this table is representative of closely related diphenyl-imidazole compounds and is intended for illustrative purposes.
Supramolecular Chemistry and Coordination Compound Formation with 2 4,5 Diphenyl 1h Imidazol 1 Yl Propanoic Acid
Synthesis and Characterization of Metal Complexes Utilizing the Imidazole-Propanoic Acid Ligand
The synthesis of metal complexes with Hdpipa typically involves the reaction of the ligand with a corresponding metal salt, such as chlorides or nitrates, in a suitable solvent. nih.gov Common solvents include ethanol, methanol, or dimethylformamide (DMF), often in solvothermal or hydrothermal conditions to facilitate crystallization. mdpi.com The ligand-to-metal ratio is a critical parameter that can be adjusted to target specific structural outcomes. researchgate.net In many procedures, a base like triethylamine (B128534) is added to deprotonate the carboxylic acid group, facilitating its coordination to the metal center. nih.gov
The general synthetic route can be represented as: n Hdpipa + m Mx+ → Mm(dpipa)n
Once synthesized, these complexes are characterized using a suite of analytical techniques to confirm their composition and elucidate their structure. These methods include:
Elemental Analysis (C, H, N): To determine the empirical formula of the complex. researchgate.net
Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the carboxylate and imidazole (B134444) groups. nih.gov
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination environment of the metal ion. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily for diamagnetic complexes (e.g., Zn(II)) to understand the ligand's structure in solution. nih.gov
Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and identify the presence of coordinated or lattice solvent molecules. mdpi.com
A variety of transition metal and lanthanide ions can be used to form complexes with ligands featuring imidazole and carboxylate functionalities. nih.govmdpi.com
Table 1: Representative Metal Complexes and Characterization Methods
| Complex Formula (Hypothetical) | Metal Ion | Synthesis Method | Characterization Techniques | Proposed Geometry |
|---|---|---|---|---|
| [Co(dpipa)2(H2O)2] | Co(II) | Ethanolic solution with base | IR, UV-Vis, Elemental Analysis | Octahedral |
| [Ni(dpipa)2(H2O)2] | Ni(II) | Solvothermal reaction | IR, UV-Vis, Magnetic Susceptibility | Octahedral |
| [Cu2(dpipa)4] | Cu(II) | Reflux in methanol | X-ray Diffraction, IR, Elemental Analysis | Dinuclear Paddle-wheel |
| [Zn(dpipa)2] | Zn(II) | Ethanolic solution with base | 1H NMR, IR, Elemental Analysis | Tetrahedral |
| [Eu(dpipa)3(H2O)] | Eu(III) | Hydrothermal reaction | Luminescence, IR, TGA | 7- or 8-coordinate |
**6.2. Diverse Coordination Modes of the 2-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic Acid Ligand
The deprotonated form of the ligand, dpipa⁻, is a versatile building block due to its multiple potential donor atoms: the N3 nitrogen of the imidazole ring and the two oxygen atoms of the carboxylate group. walshmedicalmedia.com This allows for a variety of coordination modes, which dictates the final architecture of the resulting metal-organic assembly.
The primary coordination modes observed for imidazole-carboxylate ligands include:
Monodentate Coordination: The ligand can bind to a metal center through either the imidazole nitrogen or one of the carboxylate oxygens.
Bidentate Chelation: The carboxylate group can chelate to a single metal ion, forming a stable four-membered ring. nih.gov
Bridging Coordination: This is crucial for forming extended structures. The ligand can bridge two or more metal centers in several ways:
Carboxylate Bridging: The two oxygen atoms of the carboxylate group can bind to two different metal ions in a syn-syn, syn-anti, or anti-anti fashion.
Imidazole-Carboxylate Bridging: The imidazole nitrogen binds to one metal center while the carboxylate group coordinates to another, effectively linking metal ions into chains or networks.
μ₃-Bridging: In some cases, the ligand can bridge three metal centers simultaneously, utilizing the nitrogen and both carboxylate oxygens. rsc.org
The steric hindrance from the bulky phenyl groups at the 4 and 5 positions of the imidazole ring can influence the preferred coordination mode, favoring less crowded arrangements.
Table 2: Coordination Modes of the dpipa⁻ Ligand
| Coordination Mode | Donating Atoms | Description | Structural Role |
|---|---|---|---|
| Monodentate (N-donor) | Imidazole N3 | The imidazole ring binds to a single metal ion. | Terminal ligand |
| Monodentate (O-donor) | Carboxylate O | One oxygen from the COO⁻ group binds to a metal ion. | Terminal or bridging |
| Bidentate Chelate | Both Carboxylate O's | Both oxygens of the COO⁻ group bind to the same metal ion. | Forms stable metal-ligand units |
| Bidentate Bridge | Both Carboxylate O's | Each oxygen of the COO⁻ group binds to a different metal ion. | Forms dinuclear units or 1D chains |
| Tridentate Bridge | Imidazole N3, Carboxylate O,O' | The N atom and the carboxylate group bind to different metal ions. | Forms 2D or 3D networks |
Self-Assembly Principles in the Formation of Discrete Coordination Complexes and Extended Polymeric Structures
The principles of self-assembly govern the spontaneous organization of Hdpipa ligands and metal ions into stable, well-defined supramolecular structures. The final architecture is a result of the encoded information within the components: the coordination geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) and the coordination modes of the ligand. rsc.org
Formation of Discrete Complexes: When the ligand acts in a terminal or chelating fashion, discrete, zero-dimensional (0D) complexes are often formed. This can result in simple mononuclear [M(dpipa)n] species or polynuclear clusters if the ligand adopts a limited bridging mode. For instance, a bridging carboxylate can lead to dinuclear "paddle-wheel" structures, as seen with some Cu(II) complexes. nih.gov
Formation of Extended Polymeric Structures: When the dpipa⁻ ligand utilizes its bridging capabilities, connecting multiple metal centers, extended one-, two-, or three-dimensional (1D, 2D, or 3D) coordination polymers are formed. rsc.org
1D Chains: A simple bridging mode, such as the imidazole nitrogen coordinating to one metal and the carboxylate to another, can lead to the formation of infinite zigzag or helical chains. nih.gov
2D Layers: More complex bridging can link these 1D chains into 2D sheets or layers. rsc.org
3D Frameworks: If the metal ion and ligand connectivity extend in all three dimensions, a 3D framework is formed. nih.gov
Spectroscopic Signatures of Ligand-Metal Interactions
Spectroscopy is a powerful tool for probing the interaction between the Hdpipa ligand and metal ions.
Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of the metal complex provides direct evidence of coordination. The most significant changes are observed in the carboxylate region. The strong band corresponding to the C=O stretch of the free carboxylic acid (typically around 1700 cm⁻¹) disappears upon deprotonation and is replaced by two new bands: the asymmetric (νasym(COO⁻)) and symmetric (νsym(COO⁻)) stretching vibrations, usually found around 1610-1550 cm⁻¹ and 1420-1380 cm⁻¹, respectively. The difference between these two frequencies (Δν = νasym - νsym) can provide insight into the coordination mode of the carboxylate group. nih.gov A shift in the C=N stretching vibration of the imidazole ring also indicates its involvement in coordination. qu.edu.iq Furthermore, new, weaker bands may appear in the far-IR region (below 600 cm⁻¹), which can be attributed to the formation of M-O and M-N bonds. mdpi.com
Table 3: Typical IR Spectral Shifts Upon Coordination
| Vibrational Mode | Free Ligand (Hdpipa) (cm⁻¹) | Coordinated Ligand (dpipa⁻) (cm⁻¹) | Indication |
|---|---|---|---|
| ν(O-H) of COOH | ~3000 (broad) | Absent | Deprotonation of carboxylic acid |
| ν(C=O) of COOH | ~1700 | Absent | Coordination of carboxylate |
| νasym(COO⁻) | N/A | ~1610-1550 | Evidence of coordinated carboxylate |
| νsym(COO⁻) | N/A | ~1420-1380 | Evidence of coordinated carboxylate |
| ν(C=N) of Imidazole | ~1580 | Shifted (e.g., to ~1590) | Coordination via imidazole nitrogen |
| ν(M-O), ν(M-N) | N/A | ~600-400 | Formation of metal-ligand bonds |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand typically shows intense absorption bands in the UV region due to π→π* transitions within the aromatic phenyl and imidazole rings. Upon complexation, these bands may experience a bathochromic (red) or hypsochromic (blue) shift. researchgate.net For transition metal complexes, new, weaker absorption bands may appear in the visible region, corresponding to d-d electronic transitions, which are characteristic of the metal ion's coordination geometry. nih.gov The appearance of intense bands can also indicate ligand-to-metal charge transfer (LMCT) transitions.
Luminescence Spectroscopy: Metal complexes, particularly those involving lanthanide ions (e.g., Eu³⁺, Tb³⁺) or d¹⁰ metals (e.g., Zn²⁺, Cd²⁺), can exhibit interesting photoluminescent properties. mdpi.comnih.gov The Hdpipa ligand can act as an "antenna," absorbing UV light and efficiently transferring the energy to the metal center, which then emits light at its characteristic wavelengths. This is especially prominent in lanthanide complexes, where the sharp, line-like emission bands of the metal are observed upon excitation of the ligand. mdpi.comrsc.org
Design of Metal-Organic Frameworks (MOFs) incorporating the this compound Moiety
Metal-Organic Frameworks (MOFs) are a class of crystalline coordination polymers with porous structures. The Hdpipa ligand is a promising candidate for the construction of novel MOFs due to its characteristics as an organic "linker" or "strut".
The key design elements for incorporating Hdpipa into MOFs include:
The Linker (Hdpipa): The ligand provides the organic component. Its length, rigidity, connectivity, and the steric bulk of the diphenyl groups are crucial factors that will determine the topology and pore size of the resulting framework. The propanoic acid chain offers more flexibility compared to a more rigid linker like a dicarboxylic acid directly attached to an aromatic ring. rsc.org
Self-Assembly Conditions: Reaction conditions such as temperature, solvent, and pH can be tuned to guide the self-assembly process toward a desired network topology. nih.govrsc.org
By systematically varying the metal node and reaction conditions, a family of MOFs based on the Hdpipa linker could be synthesized. For example, using a metal ion that prefers a linear coordination with the imidazole nitrogen and the carboxylate end could lead to 1D chains. A metal cluster that can connect to multiple linkers in a tetrahedral or octahedral fashion could generate robust, porous 3D frameworks. rsc.org The inherent properties of the ligand, such as its potential for luminescence, could be transferred to the final MOF, making these materials candidates for applications in sensing or optics. rsc.org
Applications in Advanced Organic Synthesis and Chemical Methodology Development
Role as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The presence of a stereogenic center in the propanoic acid moiety of 2-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid makes it a promising candidate for use as a chiral auxiliary. wikipedia.org In this capacity, it can be temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The steric bulk of the diphenylimidazole group can effectively shield one face of the reactive center, directing the approach of reagents and leading to the formation of one enantiomer in excess. While direct studies on this specific compound are limited, the principle has been well-established with other chiral auxiliaries. wikipedia.org
Furthermore, the nitrogen atoms of the imidazole (B134444) ring and the carboxylate group of the propanoic acid can act as coordination sites for metal centers. This allows this compound to function as a chiral ligand in asymmetric catalysis. The formation of a chiral metal complex can create a chiral environment around the catalytic center, enabling the stereoselective transformation of substrates. The specific coordination geometry and the electronic properties of the imidazole ring can be fine-tuned to optimize the catalytic activity and enantioselectivity of the resulting catalyst.
Utilization in Catalyst Design and Development (e.g., Ionic Catalysts derived from Imidazole)
The imidazole scaffold is a cornerstone in the design of ionic liquids (ILs), particularly chiral ionic liquids (CILs), which have emerged as green and efficient catalysts and reaction media. rsc.orgmdpi.com The quaternization of the imidazole nitrogen in this compound can lead to the formation of imidazolium-based ionic catalysts. The inherent chirality of the propanoic acid side chain can be transferred to the resulting ionic liquid, creating a chiral catalytic environment.
These chiral ionic liquids can be employed as organocatalysts or as supports for metal catalysts. mdpi.com The ionic nature of these catalysts facilitates their separation from the reaction mixture, allowing for easy recovery and recycling, which is a key principle of green chemistry. The properties of the ionic liquid, such as its viscosity, solubility, and catalytic activity, can be modulated by varying the counter-anion. Research on related chiral imidazole derivatives has demonstrated their potential in various asymmetric transformations, including aldol (B89426) reactions and Michael additions.
| Catalyst Type | Potential Application | Key Features |
| Chiral Imidazolium Salt | Asymmetric organocatalysis | Inherent chirality, recyclability, tunable properties |
| Metal Complex with Imidazole Ligand | Asymmetric Lewis acid catalysis | Defined chiral environment, potential for high enantioselectivity |
Employment as a Building Block for the Synthesis of Complex Organic Molecules
The this compound scaffold serves as a valuable building block for the synthesis of more elaborate and complex organic molecules. The functional groups present in the molecule, namely the carboxylic acid, the imidazole ring, and the phenyl groups, offer multiple points for chemical modification and elaboration.
The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and alcohols, providing access to a wide range of derivatives. The imidazole ring can participate in various cycloaddition and cross-coupling reactions, allowing for the construction of fused heterocyclic systems. Furthermore, the phenyl rings can be functionalized through electrophilic aromatic substitution, introducing additional substituents and complexity to the molecule. For instance, the synthesis of multi-aryl substituted imidazole derivatives has been achieved through condensation reactions involving precursors with similar structural motifs. nih.govijfmr.com
Development of Novel Reagents and Methodologies Based on the Imidazole-Propanoic Acid Scaffold
The unique combination of a chiral propanoic acid and a diphenylimidazole moiety within one molecule inspires the development of novel reagents and synthetic methodologies. For example, derivatives of this compound could be designed as chiral derivatizing agents for the determination of enantiomeric excess of other chiral molecules via spectroscopic methods like NMR.
Moreover, the imidazole-propanoic acid scaffold can be incorporated into larger molecular frameworks to create new classes of ligands for transition metal catalysis. The development of synthetic routes to various substituted 4,5-diphenyl-1H-imidazoles demonstrates the versatility of this core structure in generating diverse molecular entities. nih.govresearchgate.net The synthesis of related imidazole derivatives has been achieved through multi-component reactions, highlighting the potential for developing efficient and atom-economical synthetic methods based on this scaffold. ppor.aznih.gov
Mechanistic Investigations of Organic Reactions Facilitated by Imidazole Derivatives
The study of reactions catalyzed by this compound and its derivatives can provide valuable insights into the mechanisms of organic reactions. The imidazole ring, with its amphiprotic nature, can act as both a proton donor and acceptor, facilitating various catalytic cycles.
Q & A
Q. What are the recommended synthetic routes for 2-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving chiral amino alcohols, aldehydes, and ammonium acetate. For example, a similar imidazole derivative was prepared by reacting L-phenylalaninol with o-nitrobenzaldehyde and dibenzoyl in methanol under reflux, followed by purification via column chromatography (ethyl acetate/ethanol/triethylamine) and crystallization . Optimizing stoichiometry (e.g., 1:1 molar ratios), temperature (65°C), and solvent polarity (methanol) improves yield. Monitoring reaction progress with TLC and adjusting pH during work-up (e.g., acetic acid for neutralization) enhances purity .
Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm proton and carbon environments, particularly the imidazole ring (δ 7.0–8.5 ppm for aromatic protons) and propanoic acid backbone (δ 2.5–3.5 ppm for CH) . IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm).
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL or OLEX2 refines the structure. Key parameters include anisotropic displacement ellipsoids, hydrogen bonding (e.g., O–H⋯N interactions), and dihedral angles between aromatic rings (e.g., 77.34° for nitrobenzene/imidazole planes) .
Q. How can researchers assess the biological activity of this compound in vitro?
- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using assays such as:
- Microbial growth inhibition : Test against Gram-positive/negative bacteria (e.g., E. coli, B. subtilis) at varying concentrations (10–100 µM) .
- Enzyme inhibition : Evaluate inhibition of diaminopimelic acid dehydrogenase (DAPDH) or epimerase via UV-Vis kinetics (e.g., NADH depletion at 340 nm) . Include positive controls (e.g., histidine derivatives) and statistical validation (ANOVA, p < 0.05).
Advanced Research Questions
Q. How can computational modeling predict the electronic properties and reactivity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to analyze:
- Frontier molecular orbitals : HOMO-LUMO gaps correlate with chemical reactivity.
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., imidazole N-atoms, carboxylic acid group).
- Molecular docking : Simulate binding to biological targets (e.g., bacterial enzymes) using AutoDock Vina. Validate with experimental IC values .
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- Data validation : Use PLATON or WinGX to check for missed symmetry, twinning, or disorder .
- Refinement strategies : In SHELXL, apply restraints for anisotropic displacement parameters or hydrogen-bonding constraints. For example, freely refine hydroxyl H-atoms located via difference Fourier maps while riding other H-atoms .
- Cross-validation : Compare with similar structures (e.g., CCDC entries) to validate bond lengths/angles (e.g., C–C = 1.48 Å in imidazole rings) .
Q. What statistical methods optimize synthetic yield and purity in large-scale reactions?
- Methodological Answer : Employ design of experiments (DoE) such as:
- Response Surface Methodology (RSM) : Vary factors (temperature, solvent ratio, catalyst loading) to maximize yield.
- Principal Component Analysis (PCA) : Correlate HPLC purity data with reaction parameters.
Example: A Central Composite Design for a 12-hour reaction at 65°C achieved 93% yield with 99% purity after column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
